(R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate
Description
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl (2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H17NO4S/c1-7(12)10-8(9(13)14-2)6-15-5-3-4-11/h8,11H,3-6H2,1-2H3,(H,10,12)/t8-/m0/s1 |
InChI Key |
YZJQOAPZJWFRFK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCO)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CSCCCO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation via Chlorination and Acetylation of Methyl Serinate Derivatives
One of the earliest and most documented methods involves the chlorination of methyl serinate hydrochloride followed by acetylation, as described in a patent (DE19941062A1). This method proceeds through the following key steps:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| a) Chlorination | Methyl serinate hydrochloride is chlorinated | Thionyl chloride in aprotic solvent at elevated temperature | Formation of 2-Amino-3-chloropropionic acid methyl ester hydrochloride intermediate |
| b) Acetylation | The intermediate is acetylated without isolation | Acetyl chloride added at elevated temperature | Conversion to methyl 2-acetamido-3-chloropropionate |
| c) Purification | Treatment with activated carbon and filtration | Activated charcoal, filtration | Purified methyl 2-acetamido-3-chloropropionate |
| d) Alcoholysis | Reaction with C1-C4 alcohols | Stirring with alcohol | Final methyl ester compound |
This route emphasizes the direct chlorination of serinate derivatives, followed by in-situ acetylation, avoiding intermediate isolation, which enhances efficiency and yield.
Synthesis via Thioether Formation and Chiral Resolution
Recent advances focus on the stereoselective synthesis of the (R)-enantiomer, especially for biological activity. The general approach involves:
- Preparation of the thioether linkage by nucleophilic substitution or thiolation of suitable precursors.
- Chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer, often utilizing chiral catalysts or auxiliaries.
For example, a synthesis pathway involves the thiolation of amino acid derivatives, followed by esterification to produce the target compound. This method is supported by literature on sulfur-containing amino acid derivatives, which often employ thiol-ene reactions or nucleophilic substitution with thiols.
Peptide Coupling Strategies for Amide Bond Formation
Another prominent method involves peptide coupling techniques, especially for attaching the acetamido group:
- Activation of the carboxylic acid (e.g., methyl 2-acetamido-3-hydroxypropanoate) using coupling reagents such as EDCI or DCC.
- Reaction with amino alcohols or thiols to form the thioether linkage.
- Chiral catalysts or auxiliaries are employed to ensure stereoselectivity, favoring the (R)-configuration.
This approach benefits from high selectivity and compatibility with various functional groups, making it suitable for complex molecule synthesis.
Biocatalytic and Green Chemistry Approaches
Emerging research explores enzymatic methods for constructing such compounds, leveraging:
- Enzymatic acylation for regioselective acetamido group installation.
- Thiolation via biocatalysts to form thioether linkages under mild conditions.
These methods are environmentally friendly and offer high stereoselectivity but are still under development for industrial-scale production.
Advanced Synthetic Strategies and Research Discoveries
Recent research highlights the following innovative methods:
- Photoredox catalysis for C–S bond formation, enabling milder and more selective synthesis of thioethers.
- Metal-catalyzed cross-coupling reactions (e.g., palladium catalysis) to form the thioether linkage with high stereocontrol.
- Flow chemistry techniques for continuous synthesis, improving scalability and safety.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Stereochemistry Control | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination & Acetylation | Thionyl chloride, acetyl chloride | No, racemic mixtures | Simplicity, high yield | Multiple steps, purification required |
| Thioether Formation | Thiols, amino acid derivatives | Yes, via chiral auxiliaries | High stereoselectivity | Requires chiral catalysts or resolution |
| Peptide Coupling | EDCI, DCC, coupling reagents | Yes, stereocontrolled | Compatibility with functional groups | Cost of reagents, side reactions |
| Enzymatic Methods | Specific enzymes | Yes, high stereoselectivity | Environmentally friendly | Limited substrate scope |
| Photoredox & Metal Catalysis | Visible light, Pd catalysts | Yes, high control | Mild conditions, high efficiency | Specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various acyl derivatives.
Scientific Research Applications
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine has several scientific research applications:
Chemistry: Used as a standard for analytical methods to detect and quantify VOC exposure.
Biology: Serves as a biomarker for studying the effects of VOC exposure on biological systems.
Medicine: Investigated for its potential role in diagnosing and monitoring diseases related to VOC exposure.
Industry: Used in environmental monitoring to assess air quality and exposure to harmful VOCs.
Mechanism of Action
The mechanism by which N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine exerts its effects involves its role as a biomarker for VOC exposure. Upon exposure to VOCs, the body metabolizes these compounds, and N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is formed as a metabolite. This compound can then be detected in biological samples, providing information about the level and duration of exposure. The molecular targets and pathways involved include the enzymes responsible for the metabolism of VOCs and the subsequent formation of N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine.
Comparison with Similar Compounds
(R)-2-Acetamido-3-((3-hydroxypropyl)thio)propanoic Acid (Acetylcysteine Impurity 27)
- Structure : Differs by the absence of the methyl ester group (carboxylic acid form).
- Properties : Higher polarity and water solubility compared to the methyl ester. Used as a reference standard in quality control (QC) for acetylcysteine formulations .
- Biological Role: Potential antioxidant activity due to the free thiol group, though less studied than NAC.
Acetylcysteine Impurity 9 Sodium Salt
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine
- Structure : L-cysteine enantiomer with a free carboxylic acid group.
- Properties : Exhibits mucolytic activity akin to NAC but with modified pharmacokinetics due to the 3-hydroxypropylthio group. Used in metabolic studies .
Physicochemical and Pharmacokinetic Data
| Compound Name | Molecular Formula | Molecular Weight | Solubility | Melting Point | LogP | Key Applications |
|---|---|---|---|---|---|---|
| (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate | C₉H₁₇NO₄S | 235.3 g/mol | Soluble in DMSO | 120–125°C | 0.8 | Impurity standard |
| (R)-2-Acetamido-3-((3-hydroxypropyl)thio)propanoic acid | C₈H₁₅NO₄S | 221.3 g/mol | Water, ethanol | 150–155°C | -0.2 | QC reference material |
| Acetylcysteine Impurity 9 Sodium Salt | C₇H₁₂NNaO₃S | 222.2 g/mol | Highly water-soluble | >200°C | -1.5 | Analytical testing |
| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine | C₈H₁₅NO₄S | 221.3 g/mol | Polar solvents | 140–145°C | -0.3 | Metabolic research |
Notes:
- Lipophilicity : The methyl ester derivative ((R)-Methyl 2-acetamido-3-...) has higher LogP (0.8) than its acid counterpart (-0.2), enhancing membrane permeability but reducing renal clearance .
- Thermal Stability : Ionic derivatives (e.g., Impurity 9 Sodium Salt) exhibit superior stability, critical for long-term storage.
Biological Activity
(R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate is . It features an acetamido group and a thioether moiety, which may contribute to its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate exhibit antimicrobial properties. For instance, studies have shown that thioether-containing compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines, indicating that (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate could modulate inflammatory responses.
Cytotoxicity and Cancer Research
Cytotoxicity assays reveal that some derivatives of the compound exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects. For example, a related compound demonstrated IC50 values in the low micromolar range against glioma cells, highlighting the potential for further investigation into (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate's anticancer efficacy.
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial efficacy of thioether compounds, (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting strong antimicrobial activity.
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate | Staphylococcus aureus | 15 |
| (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate | Escherichia coli | 12 |
Case Study 2: Anti-inflammatory Mechanism
In a controlled study on inflammatory markers in murine models, (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate was administered to assess its effect on cytokine levels. The results indicated a reduction in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 80 |
| Treated | 90 | 50 |
Q & A
Basic Question: What are the optimal synthetic routes for (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate, and how can AI-driven retrosynthesis tools improve route planning?
Answer:
The compound can be synthesized via stereoselective thioetherification of methyl 2-acetamidoacrylate with 3-hydroxypropylthiol under basic conditions. AI tools (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to prioritize routes with high atom economy, minimal protecting groups, and compatibility with chiral auxiliaries . For example, AI may suggest enzymatic catalysis or asymmetric organocatalysis to enhance enantiomeric excess (ee). Validate predicted routes experimentally using HPLC chiral columns (e.g., Chiralpak IA) to confirm stereochemistry .
Advanced Question: How can researchers ensure stereochemical fidelity during the synthesis of the (R)-configured thioether moiety?
Answer:
Use chiral catalysts (e.g., thiourea-based organocatalysts) or enzymes (e.g., lipases) to control the stereochemistry at the sulfur center. Monitor reaction progress via -NMR (e.g., coupling constants for diastereotopic protons) and compare with computed chemical shifts of enantiomers using DFT methods (B3LYP/6-31G*) . For validation, perform X-ray crystallography on intermediates (e.g., thiiranium ion intermediates) to confirm absolute configuration .
Basic Question: What are the key physicochemical properties of this compound relevant to bioavailability studies?
Answer:
Critical properties include:
- LogP : Estimated at 1.2–1.8 (via shake-flask method or computational tools like ACD/Labs).
- Aqueous solubility : Determine via nephelometry in phosphate-buffered saline (pH 7.4).
- pKa : Use potentiometric titration (GLpKa instrument) to measure ionizable groups (e.g., acetamido NH, thioether S).
These parameters inform formulation strategies (e.g., prodrug design) .
Advanced Question: How does the 3-hydroxypropylthio group influence metabolic stability in vivo?
Answer:
The thioether linkage is susceptible to oxidative metabolism (e.g., CYP450-mediated sulfoxidation). Conduct in vitro microsomal assays (human liver microsomes + NADPH) to identify metabolites via LC-MS/MS. Compare with analogs lacking the hydroxy group to assess hydrogen bonding’s role in enzyme recognition. Use deuterium labeling at the β-position of the thioether to track metabolic pathways .
Basic Question: What environmental fate studies are recommended for assessing ecological risks of this compound?
Answer:
Follow OECD guidelines for:
- Hydrolysis : Incubate at pH 4, 7, and 9 (25°C, 50°C) to assess stability.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation via HPLC-UV.
- Biodegradation : Use OECD 301F respirometry to measure evolution in activated sludge.
Data from these studies feed into PBT (Persistence, Bioaccumulation, Toxicity) models .
Advanced Question: How can researchers resolve contradictions in reported biological activity data across cell-based assays?
Answer:
Discrepancies may arise from cell line variability (e.g., HEK293 vs. HepG2) or assay conditions (serum-free vs. serum-containing media). Standardize protocols:
- Use isogenic cell lines to control for genetic drift.
- Pre-treat cells with glutathione-depleting agents (e.g., BSO) to probe thiol-mediated mechanisms.
- Apply multi-omics (transcriptomics + metabolomics) to identify off-target effects .
Basic Question: What analytical techniques are most robust for quantifying this compound in complex matrices?
Answer:
- HPLC-ELSD : For impurity profiling without chromophores.
- LC-QTOF-MS : For high-resolution quantification in biological fluids (LLOQ ≤ 10 ng/mL).
- Chiral SFC : To resolve enantiomers using amylose-based columns (e.g., Chiralpak AD-3).
Validate methods per ICH Q2(R1) guidelines .
Advanced Question: How can computational modeling predict interactions between this compound and protein targets (e.g., cysteine proteases)?
Answer:
Perform molecular docking (AutoDock Vina) using crystal structures of targets (e.g., cathepsin B, PDB: 1HUC). Prioritize binding poses where the thioether sulfur forms a covalent bond with catalytic cysteine residues. Validate predictions via SPR (surface plasmon resonance) to measure and .
Basic Question: What are the best practices for storing this compound to prevent degradation?
Answer:
Store under inert gas (argon) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via UPLC-PDA. Add antioxidants (e.g., BHT) if thioether oxidation is observed .
Advanced Question: How can green chemistry principles be applied to improve the sustainability of its synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
